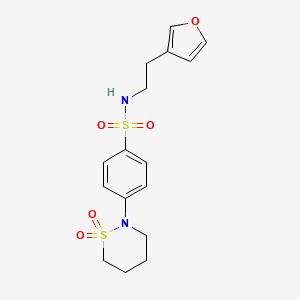

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[2-(furan-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S2/c19-24(20)12-2-1-10-18(24)15-3-5-16(6-4-15)25(21,22)17-9-7-14-8-11-23-13-14/h3-6,8,11,13,17H,1-2,7,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYKBAXFOOONRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. It incorporates a thiazine ring, furan moiety, and a sulfonamide group, which are known to contribute to various biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula : C₁₇H₂₂N₂O₆S₂

- Molecular Weight : 414.5 g/mol

- CAS Number : 1421585-76-3

The presence of the sulfonamide group is particularly noteworthy as it has been associated with antimicrobial and anticonvulsant properties in related compounds.

Overview of Activities

Compounds similar to this compound have demonstrated various biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Thiazole ring, sulfonamide | Anticonvulsant |

| N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | Pyridine substituent | Antimicrobial |

| 5-(Furan-2-yl)-1,3,4-Oxadiazole Compounds | Furan moiety present | Anticancer properties |

The unique combination of the thiazine structure with furan and other substituents may enhance its biological activity compared to other similar compounds.

Case Studies and Experimental Findings

- Antimicrobial Activity : Preliminary studies suggest that compounds containing thiazine and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various bacterial strains.

- Cardiovascular Effects : A study evaluating the effects of benzenesulfonamides on perfusion pressure using isolated rat heart models indicated that certain derivatives could decrease perfusion pressure and coronary resistance. This suggests potential cardiovascular applications for related compounds .

- Pharmacokinetic Properties : Theoretical pharmacokinetic evaluations using tools like ADMETlab indicate varying permeability and interactions with biomolecules for compounds similar to our target compound. These studies are essential for determining the pharmacodynamics and therapeutic potential of the compound .

The biological activity of the compound may be attributed to its ability to interact with specific biomolecular targets. For instance, the sulfonamide group can inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including respiration and acid-base balance. Additionally, the thiazine structure may facilitate interactions with neurotransmitter receptors or ion channels, providing a pathway for anticonvulsant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide derivatives and heterocyclic analogs, focusing on structural features, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity vs. Compounds with fluorinated substituents (e.g., IZ5 in ) exhibit higher GOLD scores for enzyme binding, suggesting that halogenation could enhance affinity .

Thiazinane vs. Benzothiadiazine Derivatives :

- Thiazinane dioxide (as in the target compound) shares conformational rigidity with 1,2,3-benzothiadiazine 1,1-dioxides (), but the latter’s fused aromatic system may confer greater metabolic stability .

Synthetic Accessibility :

- Sulthiame and its derivatives are synthesized via well-established routes (e.g., sulfonylation of thiazinane precursors), whereas analogs like IZ5 require multi-step protocols involving fluorinated intermediates .

Preparation Methods

Sulfonation and Coupling

A common approach involves chlorosulfonation of benzene derivatives, followed by amination with amines. For example:

- Chlorosulfonation : Benzene derivatives react with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) or chloroform at 50–70°C to form sulfonyl chlorides.

- Amination : The sulfonyl chloride reacts with amines (e.g., β-phenethylamine derivatives) in the presence of pyridine or NaHCO₃ to yield sulfonamides.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorosulfonation | ClSO₃H, DCM, 60–70°C, 2–4 h | 81–90% | |

| Amination | β-phenethylamine, pyridine, RT, 1–3 h | 80–85% |

Thiazinan-2-yl Dioxido Group Introduction

The 1,1-dioxido-1,2-thiazinan moiety suggests oxidation of a thiazinan ring. Key steps include:

Thiazinan Ring Formation

Thiazinan derivatives are often synthesized via cyclization of α-amino thiols or nucleophilic substitution. For example:

- Cyclization : Reaction of 2-aminoethanethiol with 1,3-dibromoethane or similar dihalides in basic conditions forms thiazinan rings.

- Oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperbenzoic acid) introduces the dioxido group.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | 2-aminoethanethiol, 1,3-dibromoethane, NaOH, RT | 70–75% | |

| Oxidation | H₂O₂, acetone, 0°C → RT, 12 h | 85–90% |

Furan-3-yl Ethyl Substituent Incorporation

The 2-(furan-3-yl)ethyl group is introduced via alkylation or nucleophilic substitution.

Alkylation Strategies

- Furan Derivatization : Furan-3-carbaldehyde undergoes condensation with β-phenethylamine to form Schiff bases, followed by reduction to yield the ethyl linker.

- Nucleophilic Substitution : Reaction of sulfonyl chlorides with furan-3-yl ethyl amines in pyridine.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Schiff Base Formation | Furan-3-carbaldehyde, β-phenethylamine, EtOH, reflux | 60–65% | |

| Reduction | NaBH₄, MeOH, RT, 2 h | 90–95% |

Final Assembly and Purification

The final compound is assembled by coupling the sulfonamide core with the thiazinan and furan-ethyl moieties.

Coupling Reactions

- Sulfonamide Coupling : The sulfonyl chloride reacts with the thiazinan-2-amine derivative under basic conditions.

- Furan-ethyl Attachment : Alkylation of the sulfonamide with furan-3-yl ethyl bromide in DMF or DMSO.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazinan Coupling | Thiazinan-2-amine, DCM, pyridine, RT, 12 h | 75–80% | |

| Furan-ethyl Attachment | Furan-3-yl ethyl bromide, K₂CO₃, DMF, 80°C, 6 h | 70–75% |

Chromatographic and Spectroscopic Characterization

Purification and confirmation involve:

Alternative Synthetic Routes

One-Pot Synthesis

A telescoped approach combines sulfonation, cyclization, and alkylation in a single pot. For example:

- Sulfonation : Benzene + ClSO₃H → benzenesulfonyl chloride.

- Amination : With β-phenethylamine → sulfonamide intermediate.

- Cyclization : With 2-aminoethanethiol → thiazinan ring.

- Oxidation : H₂O₂ → dioxido group.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| One-Pot Synthesis | ClSO₃H, β-phenethylamine, 2-aminoethanethiol, H₂O₂ | 60–65% |

Key Challenges and Optimization

- Oxidation Selectivity : Over-oxidation of the thiazinan ring must be avoided; controlled H₂O₂ concentrations are critical.

- Steric Hindrance : Bulky substituents on the furan ring may reduce reaction rates; microwave-assisted synthesis improves efficiency.

Comparative Analysis of Reported Methods

Q & A

Q. What are the standard synthetic routes for preparing 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions. For example:

- Step 1 : Formation of the thiazinan-dioxide ring via oxidation of precursor thiazinane derivatives using agents like m-chloroperbenzoic acid (mCPBA) .

- Step 2 : Sulfonamide coupling between the activated benzenesulfonyl chloride and the furan-ethylamine derivative in a polar aprotic solvent (e.g., DMF or dichloromethane) under reflux .

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry, particularly for the thiazinan-dioxide and furan-ethyl groups .

- High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .

- HPLC with UV detection (e.g., C18 column, methanol/water gradient) to assess purity (>95% is typical for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening often includes:

- Enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) due to the sulfonamide group’s known interaction with enzymatic active sites .

- Antimicrobial susceptibility testing using broth microdilution (MIC determination) against Gram-positive/negative bacterial strains .

- Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) to identify potential therapeutic windows .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonamide coupling step?

- Solvent selection : Dichloromethane minimizes side reactions compared to DMF but may require longer reaction times .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the amine group, improving coupling efficiency .

- Temperature control : Maintaining 0–5°C during reagent addition reduces decomposition of reactive intermediates .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

For example, if a structural analog lacks activity despite shared core features:

- Molecular docking studies can identify steric clashes or unfavorable electrostatic interactions with the target protein .

- Metabolic stability assays (e.g., liver microsome testing) may reveal rapid degradation of the analog in vitro .

- Substituent scanning : Systematically replacing the furan-3-yl group with other heterocycles (e.g., thiophene or pyridine) to isolate structure-activity relationships (SAR) .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Surface plasmon resonance (SPR) quantifies binding affinity to putative targets (e.g., COX-2 or carbonic anhydrase) .

- X-ray crystallography of the compound bound to its target protein reveals precise interactions, such as hydrogen bonding with the sulfonamide group .

- Transcriptomic profiling (RNA-seq) in treated cells identifies downstream pathways affected by the compound .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, improving solubility without compromising activity .

- Formulation with cyclodextrins or lipid nanoparticles enhances bioavailability .

- pH adjustment : Use citrate buffers (pH 4–5) to exploit the compound’s weak acidity from the sulfonamide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.